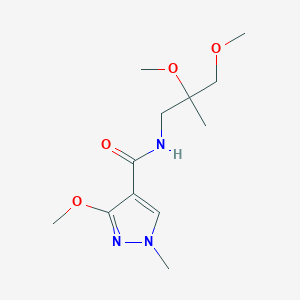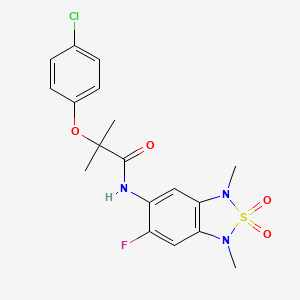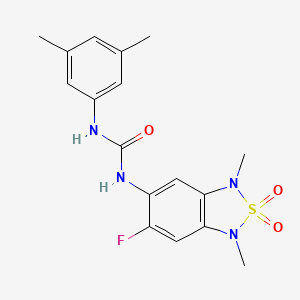
N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, or NMDMPC, is a novel small molecule with a wide range of potential applications in scientific research. It is a member of the pyrazole family of compounds, which are known for their anti-inflammatory and antifungal properties. NMDMPC has been found to have a number of unique properties that make it an attractive candidate for further study.
Wissenschaftliche Forschungsanwendungen
NMDMPC has a number of potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. NMDMPC has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, NMDMPC has been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the inflammation response.
Wirkmechanismus
The exact mechanism of action of NMDMPC is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By blocking the enzyme, NMDMPC is thought to increase the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
NMDMPC has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the body, which can lead to improved memory and cognitive function. Additionally, NMDMPC has been found to have anti-inflammatory and antifungal properties. It has also been found to reduce the levels of pro-inflammatory cytokines, which can lead to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
NMDMPC has a number of advantages and limitations for lab experiments. One advantage of using NMDMPC is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, NMDMPC is relatively stable and can be stored for long periods of time. However, one limitation of using NMDMPC is that it is not water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on NMDMPC. One potential direction is to investigate the effects of NMDMPC on other enzymes, such as those involved in metabolism and inflammation. Additionally, further research could be conducted to explore the effects of NMDMPC on other physiological systems, such as the cardiovascular and nervous systems. Finally, research could be conducted to investigate the potential therapeutic applications of NMDMPC, such as its use as an anti-inflammatory agent or as an antifungal agent.
Synthesemethoden
NMDMPC can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the preferred method for synthesizing NMDMPC, as it is simple and efficient. This method involves the reaction of a halogenated organic compound and an organometallic compound in the presence of a palladium catalyst. The reaction yields NMDMPC as the desired product.
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4/c1-12(19-5,8-17-3)7-13-10(16)9-6-15(2)14-11(9)18-4/h6H,7-8H2,1-5H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNYERWTSQGHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1OC)C)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B6428227.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428235.png)
![2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6428241.png)
![1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6428244.png)
![6-({3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6428253.png)
![(2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide](/img/structure/B6428272.png)
![2-(benzylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428279.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428280.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6428294.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428297.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6428308.png)


![3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea](/img/structure/B6428320.png)